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molecular formula C12H17NO2 B8777001 tert-Butyl 4-ethynyl-5,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-ethynyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8777001
M. Wt: 207.27 g/mol
InChI Key: IWSPPHWTEWSZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712285

Procedure details

Potassium carbonate (1.0 g, 7.2 mmol) was added to a solution of 1-tert-butoxycarbonyl-4-trimethylsilylethynyl- 1,2,3,6-tetrahydropyridine (44.9 g, 16 lmmol) in methanol (250 ml) under a nitrogen atmosphere and the mixture was stirred at room temperature for 3 hours. The solution was evaporated in vacuo without heating. The residue was dissolved in ether (250 ml), washed with sodium carbonate (sat., 100 ml), water (50 ml) and brine (50 ml) before drying (MgSO4) and evaporation in vacuo to give the title compound as a white waxy solid (30.0 g, 90%); δH (CDCl3) 1.46 (9H, s, OC(CH3)3), 2.24-2.26 (2H, m, tetrahydropyridinyl CH2), 2.89 (1H, s, ethynyl CH), 3.49 (2H, t, J 5.7 Hz, tetrahydropyridinyl CH2), 3.95-3.97 (2H, m, tetrahydropyridinyl CH2) and 6.10 (1H, s, tetrahydropyridinyl CH).
Quantity
1 g
Type
reactant
Reaction Step One
Name
1-tert-butoxycarbonyl-4-trimethylsilylethynyl- 1,2,3,6-tetrahydropyridine
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([O:11][C:12]([N:14]1[CH2:19][CH:18]=[C:17]([C:20]#[C:21][Si](C)(C)C)[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8]>CO>[C:7]([O:11][C:12]([N:14]1[CH2:15][CH:16]=[C:17]([C:20]#[CH:21])[CH2:18][CH2:19]1)=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
1-tert-butoxycarbonyl-4-trimethylsilylethynyl- 1,2,3,6-tetrahydropyridine
Quantity
44.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C#C[Si](C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
without heating
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether (250 ml)
WASH
Type
WASH
Details
washed with sodium carbonate (sat., 100 ml), water (50 ml) and brine (50 ml)
CUSTOM
Type
CUSTOM
Details
before drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C#C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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